Cas no 2248186-23-2 ((2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine)

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2248186-23-2
- (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
- EN300-6507736
-
- インチ: 1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1
- InChIKey: TXZMWZKUJGTZQN-SSDOTTSWSA-N
- ほほえんだ: FC1C(=CC=CC=1C[C@@H](C)CN)F
計算された属性
- せいみつぶんしりょう: 185.10160574g/mol
- どういたいしつりょう: 185.10160574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507736-10.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 10g |
$10285.0 | 2023-05-31 | ||
Enamine | EN300-6507736-0.25g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.25g |
$2200.0 | 2023-05-31 | ||
Enamine | EN300-6507736-0.5g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.5g |
$2296.0 | 2023-05-31 | ||
Enamine | EN300-6507736-1.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 1g |
$2391.0 | 2023-05-31 | ||
Enamine | EN300-6507736-5.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 5g |
$6937.0 | 2023-05-31 | ||
Enamine | EN300-6507736-0.05g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.05g |
$2009.0 | 2023-05-31 | ||
Enamine | EN300-6507736-2.5g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 2.5g |
$4687.0 | 2023-05-31 | ||
Enamine | EN300-6507736-0.1g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.1g |
$2104.0 | 2023-05-31 |
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amineに関する追加情報
Research Briefing on (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine (CAS: 2248186-23-2)
In recent years, the compound (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine (CAS: 2248186-23-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique fluorinated phenyl and methylpropan-1-amine structure, has shown promising potential in the development of novel therapeutic agents. The compound's stereospecificity and fluorinated aromatic ring contribute to its distinctive pharmacokinetic and pharmacodynamic properties, making it a subject of intense investigation for applications in central nervous system (CNS) disorders and beyond.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine as a potential serotonin-norepinephrine reuptake inhibitor (SNRI). The research team employed an asymmetric synthesis approach to achieve high enantiomeric purity (>99% ee) of the target compound. In vitro assays demonstrated its potent inhibition of serotonin (5-HT) and norepinephrine (NE) transporters, with IC50 values of 12.3 nM and 18.7 nM, respectively. These findings suggest its potential utility in treating depression and anxiety disorders with improved selectivity over existing SNRIs.
Further investigations into the molecular mechanism of action revealed that (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine exhibits unique binding interactions with the human serotonin transporter (hSERT), as evidenced by X-ray crystallography studies. The difluorophenyl moiety was found to engage in favorable halogen bonding with Tyr176, while the methylpropan-1-amine group formed critical hydrogen bonds with Asp98. These structural insights provide a foundation for the rational design of next-generation antidepressants with enhanced efficacy and reduced side effects.
In addition to its CNS applications, recent preclinical studies have explored the compound's potential in pain management. Animal models of neuropathic pain demonstrated that (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine administration resulted in significant analgesia, with effects comparable to gabapentin but with a faster onset of action. The compound's ability to modulate both monoaminergic systems and voltage-gated calcium channels may account for its multimodal analgesic properties.
Pharmacokinetic studies in rodent models revealed favorable absorption and distribution characteristics, with oral bioavailability of 78% and brain-to-plasma ratio of 3.2:1. The compound showed linear pharmacokinetics across tested doses (1-30 mg/kg) and a terminal half-life of approximately 8 hours, suggesting potential for once-daily dosing in clinical applications. Metabolic stability studies indicated predominant hepatic clearance via CYP2D6, with minimal formation of reactive metabolites.
Safety assessments in both in vitro and in vivo systems demonstrated a favorable profile, with no significant inhibition of major cytochrome P450 enzymes at therapeutic concentrations and no evidence of cardiotoxicity in hERG channel assays. However, researchers noted the need for further investigation into potential drug-drug interactions in patients with CYP2D6 polymorphisms.
The current research landscape suggests that (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine represents a promising scaffold for further drug development. Several pharmaceutical companies have reportedly initiated patent filings surrounding derivatives of this core structure, indicating growing commercial interest. Future research directions may include optimization of the lead compound for improved metabolic stability and investigation of its potential in other therapeutic areas such as neurodegenerative diseases and substance use disorders.
In conclusion, (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine (CAS: 2248186-23-2) emerges as a versatile chemical entity with multiple potential therapeutic applications. Its unique structural features and promising pharmacological profile warrant continued investigation, with the ultimate goal of translating these scientific discoveries into clinically beneficial treatments for patients with CNS disorders and chronic pain conditions.
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